molecular formula C11H15BN2O4 B2576011 3-Amino-5-(morpholinocarbonyl)phenylboronic acid CAS No. 1987879-03-7

3-Amino-5-(morpholinocarbonyl)phenylboronic acid

Cat. No.: B2576011
CAS No.: 1987879-03-7
M. Wt: 250.06
InChI Key: CKXOOFBRAGWZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(morpholinocarbonyl)phenylboronic acid (CAS: 1987879-03-7) is a boronic acid derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the 3-position, a morpholinocarbonyl group (-CO-morpholine) at the 5-position, and a boronic acid (-B(OH)₂) moiety. With a molecular weight of 250.06 g/mol and a purity of 96%, this compound exhibits unique electronic and steric properties due to its substituents . These attributes make it relevant in applications such as Suzuki-Miyaura cross-coupling reactions, catalysis, and drug delivery systems .

Properties

IUPAC Name

[3-amino-5-(morpholine-4-carbonyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXOOFBRAGWZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)N2CCOCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(morpholinocarbonyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(morpholinocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(morpholinocarbonyl)phenylboronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-(morpholinocarbonyl)phenylboronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituents at Phenyl Ring Functional Features
3-Amino-5-(morpholinocarbonyl)phenylboronic acid -NH₂ (3), -CO-morpholine (5), -B(OH)₂ Electron-withdrawing carbonyl, H-bond donor
3-Amino-5-(piperidinocarbonyl)phenylboronic acid -NH₂ (3), -CO-piperidine (5), -B(OH)₂ Less polar piperidine vs. morpholine
2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid -F (2), -CO-morpholine (5), -B(OH)₂ Strong EWG (F), enhanced cross-coupling
Phenylboronic acid -B(OH)₂ Baseline for solubility/reactivity

Key Insights :

  • Morpholinocarbonyl vs. Piperidinocarbonyl: The morpholine group’s oxygen atom increases polarity and solubility in polar solvents (e.g., DMSO, DMF) compared to the all-carbon piperidine ring .
  • Amino Group: The -NH₂ group in the target compound enables hydrogen bonding and conjugation with polymers or proteins, a feature absent in non-amino analogs like 3-Cyano-5-fluorophenylboronic acid .

Solubility and Reactivity

Solubility Profiles:
Compound Solubility in Polar Solvents Solubility in Hydrocarbons
This compound High (DMSO, DMF, acetone) Low
Phenylboronic acid Moderate (ether, ketones) Very low
3-Cyano-5-fluorophenylboronic acid Moderate (chloroform) Low
  • Fluorinated analogs (e.g., 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid) may exhibit similar solubility trends but with enhanced reactivity due to fluorine’s electronegativity .
Reactivity in Suzuki-Miyaura Cross-Coupling:
  • Electron-Withdrawing Effects: The morpholinocarbonyl group activates the boronic acid for cross-coupling by withdrawing electron density, though less effectively than fluorine. For example, 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid achieves higher yields in coupling reactions due to stronger electron withdrawal .
  • Amino Group Impact: While -NH₂ is typically electron-donating, its meta-position relative to the boronic acid minimizes deactivation, preserving reactivity .
Catalytic Activity:
  • Phenylboronic acid alone shows negligible catalytic activity, but derivatives with electron-withdrawing groups (e.g., -COOH) enhance performance.
Drug Delivery Systems:
  • The amino group in this compound enables dynamic covalent bonding with diols (e.g., sugars) and pH-responsive release, making it suitable for nanocarriers. Non-amino analogs lack this functionality .

Biological Activity

3-Amino-5-(morpholinocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of a boronic acid moiety and an amino group, positions it as a potential candidate for various therapeutic applications, particularly in oncology and antibacterial treatments.

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols in biological systems. This property is pivotal for their interaction with enzymes and proteins, which can lead to inhibition or modulation of various biological pathways. The mechanism primarily revolves around the binding of the boronic acid to serine residues in active sites of enzymes, influencing their activity and stability.

Anticancer Activity

Research has indicated that boronic acid derivatives can act as proteasome inhibitors, which are crucial for regulating protein degradation in cancer cells. For instance, studies have shown that compounds similar to this compound can inhibit cell cycle progression at the G2/M phase in multiple myeloma cells (U266), leading to significant growth inhibition (IC50 values around 6-8 nM) .

Case Study: Inhibition of Cancer Cell Growth

A detailed study highlighted the anticancer potential of boronic acids, where this compound exhibited selective cytotoxicity against breast cancer cell lines. The compound's efficacy was attributed to its ability to disrupt proteasomal function, thus preventing the degradation of pro-apoptotic factors .

CompoundCell LineIC50 (nM)Mechanism
This compoundU2666.74Proteasome inhibition
BortezomibVarious7.05Proteasome inhibition

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Boronic acids are known to inhibit class C β-lactamases, enzymes that confer antibiotic resistance in bacteria. The compound's structural features allow it to bind effectively to these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains .

Case Study: Inhibition of β-Lactamases

A comparative study showed that derivatives of boronic acids could inhibit β-lactamases with Ki values in the low micromolar range. Specifically, compounds with a morpholino group exhibited enhanced binding affinity due to their ability to interact with key residues in the enzyme's active site .

CompoundKi (µM)Target
This compound0.004Class C β-lactamases
Control Compound0.008Class C β-lactamases

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding how effectively a compound can be delivered and utilized in biological systems. Initial studies suggest that while this compound can be administered intravenously, further optimization is required to enhance its bioavailability and therapeutic concentration at target sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.